2-(Chloromethyl)allyltrimethoxysilane

Vue d'ensemble

Description

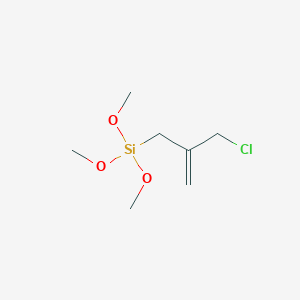

2-(Chloromethyl)allyltrimethoxysilane is an organosilicon compound with the molecular formula C7H15ClO3Si. It is a colorless liquid that is used as a chemical intermediate in various industrial applications. This compound is part of the organomethoxysilane family and is known for its reactivity due to the presence of both chloromethyl and allyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)allyltrimethoxysilane can be synthesized through the reaction of allyltrimethoxysilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxysilane groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)allyltrimethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Hydrolysis: The methoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Addition Reactions: The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

Acids and Bases: Hydrolysis reactions are typically catalyzed by acids or bases.

Electrophiles: Such as halogens and hydrogen halides, are used in addition reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

Hydrolysis Products: Silanols and siloxanes are the primary products of hydrolysis.

Addition Products: New carbon-carbon bonds are formed, leading to a variety of allylated products.

Applications De Recherche Scientifique

2-(Chloromethyl)allyltrimethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.

Biology: Employed in the modification of biomolecules and surfaces to introduce reactive silane groups for further functionalization.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.

Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)allyltrimethoxysilane involves the reactivity of its functional groups:

Chloromethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new bonds.

Allyl Group: Participates in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Methoxysilane Groups: Undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s adhesive properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Allyltrimethoxysilane: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

Vinyltrimethoxysilane: Contains a vinyl group instead of an allyl group, leading to different reactivity in addition reactions.

3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, which provides different polymerization properties compared to the allyl group.

Uniqueness

2-(Chloromethyl)allyltrimethoxysilane is unique due to the presence of both chloromethyl and allyl groups, which provide a combination of reactivity in substitution and addition reactions. This dual functionality makes it a versatile intermediate in the synthesis of various functionalized silanes and siloxanes.

Activité Biologique

2-(Chloromethyl)allyltrimethoxysilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : CHClOSi

- Molecular Weight : 250.77 g/mol

- Functional Groups : Contains chloromethyl, allyl, and trimethoxysilane groups which contribute to its reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Silane Coupling Agents : It acts as a silane coupling agent, facilitating the bonding between organic materials and inorganic substrates. This property is crucial in enhancing the mechanical strength and stability of composite materials .

- Reactivity with Biological Molecules : The chloromethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as amines and thiols, potentially leading to the modification of proteins and nucleic acids .

- Cellular Interaction : Studies suggest that silanes can influence cellular processes through their interactions with cell membranes and signaling pathways .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications:

- Antimicrobial Activity : Research indicates that silanes can exhibit antimicrobial properties. The incorporation of this compound into polymer matrices has shown enhanced resistance against bacterial colonization .

- Drug Delivery Systems : The compound's ability to modify surfaces makes it a candidate for drug delivery applications, where it can facilitate the attachment of therapeutic agents to target cells .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of polymers modified with this compound against common pathogens such as E. coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth on treated surfaces compared to controls, indicating its potential as an antimicrobial agent.

Case Study 2: Drug Delivery Applications

In another investigation, researchers explored the use of this silane in creating drug delivery systems for anticancer agents. The results showed improved drug retention and controlled release profiles when encapsulated in silane-modified carriers, suggesting enhanced therapeutic efficacy.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Propriétés

IUPAC Name |

2-(chloromethyl)prop-2-enyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGGOCHUJJTJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC(=C)CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555247 | |

| Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39197-94-9 | |

| Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.